2-[(2-Benzylphenoxy)methyl]morpholine;but-2-enedioic acid
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Overview
Description
2-[(2-Benzylphenoxy)methyl]morpholine;but-2-enedioic acid is a chemical compound that combines the structural features of morpholine and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Benzylphenoxy)methyl]morpholine typically involves the reaction of 2-benzylphenol with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Benzylphenoxy)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of halogenated phenoxy derivatives.
Scientific Research Applications
2-[(2-Benzylphenoxy)methyl]morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(2-Benzylphenoxy)methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Ethoxyphenoxy)methyl]morpholine hydrochloride: Similar structure but with an ethoxy group instead of a benzyl group.
2-[(2-Benzylphenoxy)methyl]morpholine: Without the but-2-enedioic acid component.
Uniqueness
2-[(2-Benzylphenoxy)methyl]morpholine;but-2-enedioic acid is unique due to the presence of both the benzylphenoxy and morpholine groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
63423-73-4 |
---|---|
Molecular Formula |
C22H25NO6 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-[(2-benzylphenoxy)methyl]morpholine;but-2-enedioic acid |
InChI |
InChI=1S/C18H21NO2.C4H4O4/c1-2-6-15(7-3-1)12-16-8-4-5-9-18(16)21-14-17-13-19-10-11-20-17;5-3(6)1-2-4(7)8/h1-9,17,19H,10-14H2;1-2H,(H,5,6)(H,7,8) |
InChI Key |
KIIRJARWAZRLJW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)COC2=CC=CC=C2CC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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